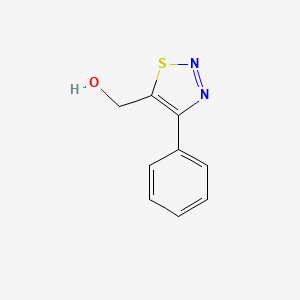

(4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-phenylthiadiazol-5-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-6-8-9(10-11-13-8)7-4-2-1-3-5-7/h1-5,12H,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCGCSZUTJHLFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380156 |

Source

|

| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-62-1 |

Source

|

| Record name | (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of (4--Phenyl-1,2,3-thiadiazol-5-yl)methanol (CAS No: 423768-62-1), a heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from commercial suppliers, computational predictions, and experimental data from closely related analogues. We will delve into its chemical identity, propose a viable synthetic route, predict its spectral characteristics, and discuss its potential physicochemical properties and biological relevance. This document aims to serve as a foundational resource for researchers interested in exploring the applications of this and related 1,2,3-thiadiazole derivatives.

Chemical Identity and Molecular Structure

(4-Phenyl-1,2,3-thiadiazol-5-yl)methanol is a five-membered heterocyclic compound containing a phenyl ring and a hydroxymethyl group attached to the 1,2,3-thiadiazole core. The presence of the thiadiazole ring, a known pharmacophore, suggests potential biological activity.[1]

Table 1: Chemical Identity of this compound

| Parameter | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 423768-62-1 | [2][3] |

| Molecular Formula | C₉H₈N₂OS | [2][3] |

| Molecular Weight | 192.24 g/mol | [2][3] |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(CO)SN=N2 | [3] |

| Purity (Commercial) | ≥95% | [2][3] |

Synthesis and Spectroscopic Characterization

Proposed Synthesis Workflow

The synthesis would likely proceed via the reaction of a suitable precursor, such as a hydrazone derivative of a phenyl-substituted keto-alcohol, with a cyclizing agent like thionyl chloride.

Caption: Proposed general workflow for the synthesis of this compound.

Predicted Spectroscopic Data

Direct experimental spectra for this compound are not widely published. However, we can predict the expected spectral features based on the known data for the parent compound, 4-phenyl-1,2,3-thiadiazole, and other related derivatives.[5]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons (phenyl group) expected in the δ 7.0-8.5 ppm region. A singlet or doublet for the methylene protons (-CH₂OH) and a broad singlet for the hydroxyl proton (-OH). |

| ¹³C NMR | Phenyl carbons expected in the δ 120-140 ppm range. Carbons of the thiadiazole ring are anticipated at a lower field. The methylene carbon should appear in the aliphatic region. |

| FT-IR (cm⁻¹) | Aromatic C-H stretching (~3100-3000), C=C and C=N stretching in the aromatic and thiadiazole rings (~1600-1400), C-S stretching, and a broad O-H stretch from the methanol group. |

| Mass Spec (m/z) | The molecular ion (M⁺) is expected at approximately 192.24. |

Experimental Protocol: Spectroscopic Analysis

For definitive characterization, the following standard protocols should be employed:

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Utilize a standard pulse program with a spectral width of 0-12 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum with a spectral width of 0-200 ppm, using a sufficient number of scans for a good signal-to-noise ratio.

-

-

FT-IR Spectroscopy:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the compound with 100-200 mg of dry KBr powder and press into a thin pellet.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer using an appropriate ionization source, such as Electrospray Ionization (ESI).

-

Physicochemical Properties

The physicochemical properties of a compound are critical for its application in drug development and material science. While experimental data for this compound is scarce, we can infer some properties from computational data and related compounds.

Computational Physicochemical Data

Computational models provide valuable insights into the likely properties of a molecule.

Table 3: Computationally Predicted Physicochemical Properties

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 46.01 Ų | [3] |

| LogP | 1.6974 | [3] |

| Hydrogen Bond Acceptors | 4 | [3] |

| Hydrogen Bond Donors | 1 | [3] |

| Rotatable Bonds | 2 | [3] |

Solubility and Melting Point

The solubility of a related compound, 4-phenyl-5-methyl-1,2,3-thiadiazole, is reported to be soluble in ethanol, DMSO, and DMF.[6] It is reasonable to expect that this compound will exhibit similar solubility in polar organic solvents, and potentially some aqueous solubility due to the hydroxyl group.

The melting point of this compound has not been experimentally reported.

Potential Biological and Pharmacological Relevance

The 1,2,3-thiadiazole scaffold is a component of various biologically active molecules. Derivatives have been reported to exhibit a range of pharmacological activities, including anticancer, antibacterial, and antifungal properties.[7] The presence of this core structure in this compound suggests that it could be a valuable building block for the synthesis of novel therapeutic agents.

Caption: Potential biological activities associated with the 1,2,3-thiadiazole scaffold.

Conclusion and Future Directions

This compound is a readily available chemical entity with a promising scaffold for further chemical exploration. This guide has consolidated the available information and provided predictions for its physicochemical properties and synthesis. However, there is a clear need for comprehensive experimental characterization of this compound. Future research should focus on:

-

Developing and publishing a detailed, optimized synthesis protocol.

-

Performing full spectroscopic characterization (NMR, IR, Mass Spec) and X-ray crystallography to confirm its structure.

-

Experimentally determining its key physicochemical properties, including melting point and solubility in various solvents.

-

Conducting biological screening to explore its potential as an anticancer, antimicrobial, or other therapeutic agent.

By filling these knowledge gaps, the scientific community can better evaluate the potential of this compound in drug discovery and materials science.

References

- Benchmarking the Biological Activity of 4-Phenyl-1,2,3-Thiadiazole Against Known Compounds - Benchchem. (n.d.).

- Supporting Information - The Royal Society of Chemistry. (2021).

- 4-phenyl-5-methyl-1,2,3-Thiadiazole. (n.d.).

-

This compound. (n.d.). Retrieved January 21, 2026, from [Link]

- Spectroscopic Analysis of 4-Phenyl-1,2,3-thiadiazole: A Technical Guide - Benchchem. (n.d.).

- Technical Support Center: Synthesis of 4-Phenyl-1,2,3-thiadiazole - Benchchem. (n.d.).

- Review on Biological Activities of 1,3,4-Thiadiazole Derivatives - Journal of Applied Pharmaceutical Science. (2011).

- 423768-62-1|this compound - BLDpharm. (n.d.).

- heteroaromatic compound-FDC Chemical. (n.d.).

- This compound - ChemScene. (n.d.).

- This compound - Advanced ChemBlocks. (n.d.).

Sources

A Spectroscopic Guide to (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol: Synthesis, Characterization, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (4-Phenyl-1,2,3-Thiadiazol-5-Yl)Methanol, a heterocyclic compound with potential applications in medicinal chemistry. This document details the synthesis and in-depth analysis of its structural features through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations presented herein are grounded in established chemical principles and data from closely related analogues, offering a robust framework for researchers working with this and similar molecular scaffolds.

Introduction and Molecular Overview

This compound (C₉H₈N₂OS) is a derivative of the 1,2,3-thiadiazole heterocyclic system.[1][2] The presence of a phenyl group at the C4 position and a hydroxymethyl group at the C5 position of the thiadiazole ring suggests a molecule with diverse chemical properties and potential for further functionalization. Accurate spectroscopic characterization is paramount for confirming the identity and purity of the synthesized compound, as well as for elucidating its electronic and structural features, which are critical for understanding its reactivity and potential biological activity.

The molecular weight of this compound is 192.24 g/mol .[1][2] The structural arrangement of the phenyl ring, the thiadiazole core, and the methanol substituent gives rise to a unique spectroscopic fingerprint that will be explored in detail in the following sections.

Caption: Molecular structure of this compound.

Synthesis of this compound

The synthesis of 4-aryl-1,2,3-thiadiazoles can be achieved through various methods, with the Hurd-Mori synthesis being a classical approach involving the cyclization of a hydrazone derivative with thionyl chloride.[3] More contemporary methods offer a one-pot synthesis from an aryl ketone, a tosylhydrazone, and elemental sulfur.[4] The introduction of the 5-hydroxymethyl group can be accomplished by utilizing a starting material that already contains this functionality or through post-synthesis modification.

Proposed Synthetic Pathway: Modified Hurd-Mori Synthesis

A plausible synthetic route to this compound involves a modified Hurd-Mori reaction starting from 2-hydroxy-1-phenylethan-1-one.

Caption: A proposed two-step synthesis of the target compound.

Experimental Protocol

-

Hydrazone Formation:

-

Dissolve 2-hydroxy-1-phenylethan-1-one in a suitable solvent such as ethanol.

-

Add a slight molar excess of hydrazine hydrate.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude hydrazone may be purified by recrystallization or used directly in the next step.

-

-

Cyclization:

-

Dissolve the hydrazone intermediate in an anhydrous solvent like dichloromethane or chloroform.

-

Cool the solution in an ice bath.

-

Add thionyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by carefully adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

-

Spectroscopic Characterization

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a fundamental technique for elucidating the hydrogen framework of a molecule. The expected chemical shifts for this compound are based on the analysis of its constituent functional groups and comparison with related structures.[3][5]

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]

-

Data Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.[3]

Expected ¹H NMR Spectral Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 - 7.6 | Multiplet | 3H | H-3", H-4", H-5" (meta and para protons of phenyl ring) | Typical chemical shift for aromatic protons in a phenyl group.[6] |

| ~7.8 - 8.0 | Multiplet | 2H | H-2", H-6" (ortho protons of phenyl ring) | Deshielding effect of the adjacent thiadiazole ring. |

| ~5.0 | Singlet | 2H | -CH₂OH | Protons on a carbon adjacent to an aromatic system and an oxygen atom. |

| ~3.5 | Broad Singlet | 1H | -CH₂OH | Exchangeable proton of the hydroxyl group. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization and electronic environment of each carbon atom.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection.

-

Data Acquisition: Acquire the ¹³C NMR spectrum with a spectral width of 0-200 ppm. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Expected ¹³C NMR Spectral Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~60 | -CH₂OH | Aliphatic carbon attached to an oxygen atom. |

| ~127 - 130 | Phenyl carbons (C-2" to C-6") | Typical range for carbons in a phenyl ring.[3] |

| ~132 | Phenyl carbon (C-1") | Quaternary carbon of the phenyl ring attached to the thiadiazole. |

| ~145 | C4' (Thiadiazole) | Carbon of the thiadiazole ring attached to the phenyl group. |

| ~155 | C5' (Thiadiazole) | Carbon of the thiadiazole ring attached to the methanol group, deshielded by adjacent heteroatoms. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol:

-

Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

Expected FTIR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| ~3300 (broad) | O-H stretch | Alcohol (-OH) | Characteristic broad absorption for a hydroxyl group. |

| ~3100-3000 | C-H stretch | Aromatic (Phenyl) | Typical C-H stretching for sp² hybridized carbons.[3] |

| ~2950-2850 | C-H stretch | Aliphatic (-CH₂) | C-H stretching for sp³ hybridized carbons. |

| ~1600-1450 | C=C and C=N stretch | Aromatic and Thiadiazole rings | Skeletal vibrations of the aromatic and heteroaromatic rings.[3] |

| ~1050 | C-O stretch | Primary Alcohol | Characteristic stretching vibration for a C-O bond in a primary alcohol.[7] |

| ~760 and ~690 | C-H bend | Monosubstituted Phenyl | Out-of-plane bending vibrations characteristic of a monosubstituted benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol:

-

Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI) can be used. ESI is a softer ionization technique that is likely to show the molecular ion peak.

-

Analysis: High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.

Expected Mass Spectrometry Data:

| m/z | Ion | Rationale |

| 192.03 | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₉H₈N₂OS.[3] |

| 164.03 | [M - N₂]⁺ | Loss of a neutral nitrogen molecule, a common fragmentation pathway for thiadiazoles.[8] |

| 161.03 | [M - H₂O]⁺ | Loss of a water molecule from the methanol group. |

| 103.04 | [C₇H₅N]⁺ | Phenylnitrile fragment. |

| 77.04 | [C₆H₅]⁺ | Phenyl cation. |

Conclusion

This technical guide has outlined the synthesis and comprehensive spectroscopic characterization of this compound. By integrating data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry, a detailed and self-validating analytical framework has been established. The provided experimental protocols and data interpretations, supported by references to related compounds, offer a reliable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. This foundational spectroscopic information is crucial for ensuring the quality of this compound in further research and applications.

References

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential. National Library of Medicine. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Supporting Information. Retrieved from [Link]

-

International Journal of Basic and Applied Research. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Retrieved from [Link]

-

Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Food Science and Technology. (2013). Rapid Quantitative Analysis of Ethanol and Prediction of Methanol Content in Traditional Fruit Brandies from Romania, using FTIR Spectroscopy and Chemometrics. Retrieved from [Link]

-

ResearchGate. (n.d.). The synthesis of 4-aryl-1,2,3-thiadiazoles via one-pot fashion... Retrieved from [Link]

-

MDPI. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). (4-Methyl-1,2,3-thiadiazol-5-yl)methanol. PubChem. Retrieved from [Link]

-

Wiley Online Library. (n.d.). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][3][9][10]thiadiazoles. PubMed. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Thiadiazino-indole, thiadiazino-carbazole and benzothiadiazino-carbazole dioxides: synthesis, physicochemical and early ADME characterization of representatives of new tri-, tetra- and pentacyclic ring systems and their intermediates. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides. Retrieved from [Link]

-

ResearchGate. (n.d.). 1-((5-amino-1,3,4-thiadiazol-2-yl)methyl)-3-benzyl-1H-1,2,4-triazol-5(4H)-one: Synthesis, Characterization and Computational Studies. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-NMR (400 MHz) and 13C-NMR (100 MHz) data of 2 and 3 (DMSO-d6). Retrieved from [Link]

Sources

- 1. This compound 95% | CAS: 423768-62-1 | AChemBlock [achemblock.com]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. notulaebotanicae.ro [notulaebotanicae.ro]

- 8. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy [mdpi.com]

- 9. jocpr.com [jocpr.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Phenyl-1,2,3-Thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry and materials science, valued for its diverse biological activities and unique chemical properties.[1] As a Senior Application Scientist, this guide provides an in-depth exploration of Nuclear Magnetic Resonance (NMR) spectroscopy as the primary tool for the structural elucidation and characterization of 4-phenyl-1,2,3-thiadiazole and its derivatives. Understanding the nuances of their ¹H and ¹³C NMR spectra is paramount for confirming molecular identity, assessing purity, and gaining insights into structure-activity relationships (SAR) during the drug discovery and development process.

This guide will delve into the fundamental principles of NMR as applied to this specific class of compounds, provide a detailed analysis of the spectral features of the parent molecule, 4-phenyl-1,2,3-thiadiazole, and explore the influence of various substituents on the phenyl ring. The content is structured to offer both a theoretical foundation and practical, field-proven insights to aid researchers in their daily work.

Core Principles of NMR Spectroscopy for 4-Phenyl-1,2,3-Thiadiazole Analysis

Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule.[2] For 4-phenyl-1,2,3-thiadiazole derivatives, both ¹H and ¹³C NMR are crucial for unambiguous structure determination.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their connectivity. Key parameters in ¹H NMR include:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Protons in electron-deficient regions are deshielded and appear at higher ppm values (downfield), while those in electron-rich regions are shielded and appear at lower ppm values (upfield).

-

Integration: The area under a proton signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting Pattern): This arises from the interaction of neighboring protons (spin-spin coupling) and provides information about the number of adjacent protons. Common patterns include singlets (s), doublets (d), triplets (t), and multiplets (m).

-

Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz (Hz), provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.

¹³C NMR Spectroscopy: This technique provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in each unique carbon atom appearing as a single line. The chemical shift of each carbon signal is indicative of its chemical environment (e.g., hybridization, attached electronegative atoms).

Synthesis of 4-Phenyl-1,2,3-thiadiazole

A common and effective method for the synthesis of 4-phenyl-1,2,3-thiadiazole is the Hurd-Mori synthesis, which involves the cyclization of a hydrazone derivative with thionyl chloride.[3] A more recent and efficient one-pot synthesis involves the reaction of acetophenone, tosylhydrazine, and elemental sulfur catalyzed by iodine in dimethyl sulfoxide (DMSO).[3]

Experimental Protocol: Iodine-Catalyzed Synthesis of 4-Phenyl-1,2,3-thiadiazole

-

To a 25 mL Schlenk tube equipped with a stir bar, add tosylhydrazine (0.33 mmol), elemental sulfur (0.6 mmol), and iodine (10 mol%).[3]

-

Degas the tube and backfill with an inert gas (e.g., argon) three times.[3]

-

Add acetophenone (0.3 mmol) and DMSO (3 mL) under the inert atmosphere.[3]

-

Stir the reaction mixture at 100°C for 5 hours.[3]

-

After completion, cool the reaction to room temperature and quench with a saturated solution of sodium thiosulfate (5 mL).[3]

-

Extract the product with ethyl acetate (3 x 10 mL).[3]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the crude product by column chromatography to yield 4-phenyl-1,2,3-thiadiazole.[3]

Caption: Structure and atom numbering of 4-phenyl-1,2,3-thiadiazole.

¹H NMR Spectral Data

The proton NMR spectrum of 4-phenyl-1,2,3-thiadiazole is characterized by signals in the aromatic region.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

| H-5 | 8.89 | s | DMSO-d₆ |

| Ar-H | 7.28-7.55 | m | DMSO-d₆ |

Table 1: ¹H NMR Spectral Data for 4-Phenyl-1,2,3-thiadiazole. [4] Interpretation:

-

The singlet at 8.89 ppm is characteristic of the lone proton on the thiadiazole ring (H-5). [4]Its downfield shift is attributed to the deshielding effect of the heterocyclic ring system.

-

The multiplet observed between 7.28 and 7.55 ppm corresponds to the five protons of the phenyl group. [4]The overlapping signals are due to the similar electronic environments of the ortho, meta, and para protons.

¹³C NMR Spectral Data

The carbon NMR spectrum provides insight into the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Thiadiazole Ring Carbons | > 140 |

| Phenyl Ring Carbons | 120-140 |

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 4-Phenyl-1,2,3-thiadiazole. [3] Interpretation:

-

The carbons of the thiadiazole ring are expected to resonate at a lower field (higher ppm) compared to the phenyl carbons due to the influence of the electronegative nitrogen and sulfur atoms. [3]* The carbons of the phenyl ring typically appear in the range of 120-140 ppm. [3]The exact chemical shifts of the individual phenyl carbons (C1' to C6') would require more detailed spectral analysis, such as 2D NMR experiments (HSQC, HMBC), for unambiguous assignment.

Influence of Substituents on NMR Spectra

The introduction of substituents on the phenyl ring of 4-phenyl-1,2,3-thiadiazole derivatives significantly influences the ¹H and ¹³C NMR spectra. The electronic nature of the substituent (electron-donating or electron-withdrawing) alters the electron density distribution within the molecule, leading to changes in the chemical shifts of nearby protons and carbons.

-

Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) groups increase the electron density on the phenyl ring, particularly at the ortho and para positions. This increased shielding causes the corresponding protons and carbons to shift upfield (to lower ppm values).

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂) or chloro (-Cl) groups decrease the electron density on the phenyl ring. This deshielding effect results in a downfield shift (to higher ppm values) for the ortho and para protons and carbons.

The chemical shift of the H-5 proton on the thiadiazole ring is also sensitive to the electronic effects of the substituent on the phenyl ring, although to a lesser extent than the phenyl protons themselves.

Experimental Protocols for NMR Analysis

Obtaining high-quality and reproducible NMR data is contingent upon meticulous sample preparation and data acquisition.

Sample Preparation

-

Weigh approximately 5-10 mg of the purified 4-phenyl-1,2,3-thiadiazole derivative.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is crucial to ensure complete dissolution and to avoid signal overlap with the analyte. [3]3. For compounds with low solubility, DMSO-d₆ is often a suitable choice. [3]4. If quantitative analysis is required, an internal standard with a known concentration can be added.

Data Acquisition

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical spectral parameters include a spectral width of 0-12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. [3]* The number of scans should be adjusted to achieve an adequate signal-to-noise ratio.

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled carbon spectrum.

-

A wider spectral width of 0-200 ppm is typically used. [3]* Due to the lower natural abundance of ¹³C, a greater number of scans is usually required compared to ¹H NMR to obtain a good signal-to-noise ratio. [3]

Caption: Standard workflow for NMR analysis of 4-phenyl-1,2,3-thiadiazole derivatives.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of 4-phenyl-1,2,3-thiadiazole derivatives. A thorough understanding of their spectral features, including chemical shifts and coupling patterns, is essential for researchers in drug discovery and related fields. This guide has provided a comprehensive overview of the synthesis, NMR analysis, and the influence of substituents on the spectral properties of this important class of heterocyclic compounds. By following the outlined experimental protocols and interpretative guidelines, scientists can confidently elucidate the structures of novel 4-phenyl-1,2,3-thiadiazole derivatives, paving the way for further advancements in their application.

References

-

Synthesis and identification of some derivatives of 1,3,4-thiadiazole - Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

1,3,4-Thiadiazol-2-ylphenyl-1,2,4,5-tetrazines: efficient synthesis via Pinner reaction and their luminescent properties - Semantic Scholar. Available from: [Link]

-

Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole - MDPI. Available from: [Link]

-

Crystal Structure Determination of 4-[(Di-p-tolyl-amino)-benzylidene]-(5-pyridin-4-yl-t[1][3][5]hiadiazol-2-yl)-imine along with Selected Properties of Imine in Neutral and Protonated Form with Camforosulphonic Acid: Theoretical and Experimental Studies - MDPI. Available from: [Link]

-

Synthesis and characterization of 5-heteroarylsulfanyl-4-aryl- 1,2,3-selena/thiadiazoles. Available from: [Link]

-

NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives - ResearchGate. Available from: [Link]

-

4-Phenyl-1,2,3-thiadiazole | C8H6N2S | CID 270010 - PubChem. Available from: [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic - The Royal Society of Chemistry. Available from: [Link]

-

2-(4-FLUOROPHENYL)-1,3,4-THIADIAZOLE - Optional[15N NMR] - Chemical Shifts. Available from: [Link]

-

Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PubMed Central. Available from: [Link]

-

New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations - DergiPark. Available from: [Link]

-

NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. - National Chemical Laboratory. Available from: [Link]

-

1 H-NMR signals of the 1,3,4-thiadiazole derivatives 1-3 - ResearchGate. Available from: [Link]

-

Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - MDPI. Available from: [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of 1,2,3-Thiadiazole Derivatives

Abstract

The 1,2,3-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry and agrochemical research, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive technical overview of the diverse pharmacological and physiological effects exhibited by 1,2,3-thiadiazole derivatives. We will delve into their anticancer, antimicrobial, insecticidal, herbicidal, and antiviral properties, elucidating the underlying mechanisms of action and structure-activity relationships (SAR) that govern their potency and selectivity. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental context to facilitate the exploration and development of novel 1,2,3-thiadiazole-based therapeutic and agricultural agents.

Introduction: The Versatile 1,2,3-Thiadiazole Core

The 1,2,3-thiadiazole is a five-membered aromatic heterocycle containing one sulfur and two adjacent nitrogen atoms.[1][2] This unique structural arrangement confers a distinct electronic and physicochemical profile, making it a privileged scaffold in the design of bioactive molecules.[1] The stability of the thiadiazole ring, coupled with its ability to engage in various non-covalent interactions, allows for the development of potent and selective modulators of diverse biological targets.[2] Marketed drugs and agricultural products containing the broader thiadiazole scaffold underscore the therapeutic and commercial potential of this heterocyclic family.[1][3] This guide will focus specifically on the 1,2,3-isomer and its derivatives, which have shown significant promise across multiple therapeutic and agricultural domains.[1][4]

Key Biological Activities and Mechanisms of Action

1,2,3-Thiadiazole derivatives have been reported to exhibit a wide array of biological activities, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, insecticidal, and herbicidal effects.[1][4] The versatility of this scaffold allows for structural modifications that can fine-tune its activity towards specific targets.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and 1,2,3-thiadiazole derivatives have emerged as a promising class of compounds.[5][6] Their mechanisms of action are varied and often target key pathways involved in cancer cell proliferation, survival, and metastasis.

2.1.1. Microtubule Destabilization

Certain 5-aryl-4-(4-arylpiperazine-1-carbonyl)-1,2,3-thiadiazole derivatives have been identified as potent microtubule-destabilizing agents.[4] By interfering with the dynamics of microtubule polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism is analogous to that of established anticancer drugs like vinca alkaloids and combretastatins.

2.1.2. Kinase Inhibition

Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Structure-activity/property relationship studies have been conducted on 1,2,3-thiadiazole derivatives as potent VEGFR-2/KDR kinase inhibitors, suggesting their potential in angiogenesis-dependent tumors.[7]

2.1.3. Necroptosis Inhibition

Necroptosis is a form of regulated necrotic cell death that can be initiated by stimuli such as TNF-α.[8][9] A series of[1][4][8]thiadiazole benzylamides, termed necrostatins, have been identified as potent inhibitors of necroptosis.[8][9] This activity presents a potential therapeutic strategy for diseases where excessive cell death contributes to pathology.

Structure-Activity Relationship (SAR) Insights for Anticancer Activity:

-

Substitution at the 4- and 5-positions: For necroptosis inhibitors, small cyclic alkyl groups (e.g., cyclopropyl) at the 4-position and 2,6-dihalobenzylamides at the 5-position of the 1,2,3-thiadiazole ring were found to be optimal for activity.[8][9]

-

Chirality: In necrostatins with a benzylic methyl group, the inhibitory activity was found to reside exclusively with the (S)-enantiomer.[8][9]

-

Fused Ring Systems: Dehydroepiandrosterone (DHEA) derivatives with a fused 1,2,3-thiadiazole d-ring have shown potent antitumor activity against human breast cancer cells.[5]

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics and antifungals. 1,2,3-Thiadiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[4][10]

2.2.1. Antibacterial Activity

Various substituted 1,2,3-thiadiazoles have shown promising activity against both Gram-positive and Gram-negative bacteria.[10] For instance, certain derivatives have demonstrated notable activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[10] The mechanism of action is often attributed to the disruption of essential cellular processes in bacteria.

2.2.2. Antifungal Activity

1,2,3-Thiadiazole derivatives have also been investigated for their antifungal properties. Carboxamide derivatives have displayed broad-spectrum fungicidal activity against various plant pathogenic fungi.[1] Additionally, some compounds have shown potent activity against clinically relevant fungi like Candida albicans.[4][10]

Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity:

-

The specific substituents on the 1,2,3-thiadiazole ring play a crucial role in determining the spectrum and potency of antimicrobial activity.

-

Hybrid molecules incorporating the 1,2,3-thiadiazole scaffold with other known antimicrobial pharmacophores have shown synergistic effects.

Insecticidal Activity

In the field of agriculture, 1,2,3-thiadiazole derivatives have been explored as effective insecticidal agents.[1] These compounds offer an alternative to traditional insecticides, which is particularly important in addressing the growing issue of pesticide resistance.

2.3.1. Target Pests and Efficacy

Derivatives such as N-tert-butyl-N,N′-diacylhydrazines and pyrazole oximes incorporating a 1,2,3-thiadiazole moiety have demonstrated significant insecticidal activity against pests like Myzus persicae (green peach aphid).[1] Some novel 1,2,3-thiadiazole derivatives containing a 1,3,4-thiadiazole ring have shown excellent insecticidal activity against Plutella xylostella (diamondback moth) and Culex pipiens (common house mosquito).[11]

Structure-Activity Relationship (SAR) Insights for Insecticidal Activity:

-

Carboxamide analogues based on (E)-β-farnesene have shown significantly higher aphicidal activity than the parent compound.[1]

-

The nature and position of substituents on the thiadiazole and associated rings are critical for optimizing insecticidal potency.

Herbicidal and Plant Growth Regulatory Activity

1,2,3-Thiadiazole derivatives also play a role in crop protection and management as herbicides and plant activators.[4]

2.4.1. Nitrification Inhibition

Certain mono- and disubstituted 1,2,3-thiadiazoles have been identified as novel nitrification inhibitors.[12] By slowing the conversion of ammonium to nitrate in the soil, these compounds can improve nitrogen fertilizer efficiency and reduce environmental nitrogen losses.[12] SAR studies have shown that short, non-polar alkyl substituents on the heteroaromatic ring are beneficial for this activity.[12]

2.4.2. Plant Activators

Some 1,2,3-thiadiazole derivatives can induce systemic acquired resistance (SAR) in plants, acting as "plant activators" that enhance the plant's natural defense mechanisms against pathogens.[1][3]

Antiviral Activity

The antiviral potential of 1,2,3-thiadiazole derivatives has been demonstrated against several viruses, including HIV-1.[1]

2.5.1. Anti-HIV-1 Activity

Specific 1,2,3-thiadiazole derivatives have shown potent activity against HIV-1, with some compounds exhibiting EC50 values in the nanomolar range.[1] The substitution pattern on the phenyl ring attached to the thiadiazole core significantly influences the antiviral potency. For example, a 2,4-dibromo substitution on the phenyl ring was found to dramatically increase the anti-HIV-1 activity.[1]

Synthesis and Methodologies

The synthesis of the 1,2,3-thiadiazole ring is a well-established area of heterocyclic chemistry. Several synthetic routes have been developed, with the Hurd-Mori reaction being a cornerstone method.[1][4][13]

The Hurd-Mori Reaction

This classical method involves the cyclization of hydrazones with thionyl chloride (SOCl₂).[1][4] It is a versatile and widely used approach for the preparation of a variety of substituted 1,2,3-thiadiazoles.

Generalized Hurd-Mori Synthesis Workflow:

Caption: Generalized workflow for the Hurd-Mori synthesis of 1,2,3-thiadiazoles.

Modern Synthetic Approaches

Recent advancements have led to more efficient and environmentally friendly methods for synthesizing 1,2,3-thiadiazoles. These include:

-

Ionic liquid-supported synthesis: Utilizing ionic liquids as a recyclable medium and catalyst for the reaction of sulfonyl hydrazines with ketones.[1]

Experimental Protocol: Synthesis of a 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid Derivative

This protocol outlines the key steps for the synthesis of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid, a common intermediate for further derivatization.[3]

Step 1: Preparation of Ethyl 4-Methyl-1,2,3-thiadiazole-5-carboxylate

-

To a solution of 3-methoxy carbonyl hydrazonoacetic acid ethyl ester in dichloromethane, add thionyl chloride dropwise while maintaining the temperature below 20 °C.

-

Stir the reaction mixture in an ice-water bath for 1 hour, then allow it to stand at room temperature for 20 hours.

-

Remove excess thionyl chloride and dichloromethane by distillation.

-

Purify the residue by fractional distillation under reduced pressure to obtain the ethyl ester derivative.[3]

Step 2: Hydrolysis to 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

-

Add the ethyl ester derivative to a solution of sodium hydroxide in methanol.

-

Stir the mixture at room temperature for 16 hours.

-

Remove methanol by vacuum distillation.

-

Wash the remaining sodium salt with ethyl ether, then dissolve it in water and acidify with dilute hydrochloric acid to precipitate the carboxylic acid.

-

Filter and wash the precipitate with pentane to obtain the pure carboxylic acid.[3]

Step 3: Conversion to 4-Methyl-1,2,3-thiadiazole-5-carbonyl Chloride

-

Reflux a mixture of the carboxylic acid and thionyl chloride for 6 hours.

-

Remove excess thionyl chloride under vacuum.

-

Purify the resulting acid chloride by fractional distillation under reduced pressure.[3]

Caption: Workflow for the synthesis of a key 1,2,3-thiadiazole intermediate.

Data Summary and Comparative Analysis

The following table summarizes the biological activities of representative 1,2,3-thiadiazole derivatives, providing a comparative overview of their potency.

| Compound Class | Biological Activity | Key Findings | Reference |

| [1][4][8]Thiadiazole benzylamides | Necroptosis Inhibition | Optimal activity with cyclopropyl at 4-position and 2,6-dihalobenzylamides at 5-position. | [8][9] |

| (E)-β-farnesene carboxamides | Insecticidal (Aphicidal) | LC₅₀ values ranging from 33.4 to 61.8 μg/mL against Myzus persicae. | [1] |

| Phenyl-substituted 1,2,3-thiadiazoles | Anti-HIV-1 | 2,4-Dibromo substitution on the phenyl ring significantly increased antiviral potency (EC₅₀ = 0.0364 µM). | [1] |

| Pyrazole oxime derivatives | Anticancer | Compounds with a methyl group at the 4-position of the thiadiazole ring showed potent activity against various cancer cell lines. | [5] |

| Mono- and di-substituted 1,2,3-thiadiazoles | Nitrification Inhibition | Methyl and fused cyclopentyl ring substitutions showed promising inhibitory activities. | [12] |

| DHEA-fused 1,2,3-thiadiazoles | Anticancer | IC₅₀ values as low as 0.042 μM against human breast cancer T47D cells. | [5] |

Future Perspectives and Conclusion

The 1,2,3-thiadiazole scaffold continues to be a fertile ground for the discovery of novel bioactive compounds. The diverse range of biological activities demonstrated by its derivatives highlights the immense potential of this heterocycle in both medicine and agriculture. Future research should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways modulated by active 1,2,3-thiadiazole derivatives to enable rational drug design.

-

Optimization of Pharmacokinetics: Improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

-

Development of Novel Synthetic Methodologies: Exploring new, efficient, and sustainable synthetic routes to access a wider diversity of 1,2,3-thiadiazole derivatives.

-

Combinatorial Approaches: Investigating the synergistic effects of 1,2,3-thiadiazole derivatives in combination with existing therapeutic agents.

References

-

Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021-06-21). MDPI. [Link]

- Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (2025-11-12). [No valid URL available]

-

Structure activity relationship study of[1][4][8]thiadiazole necroptosis inhibitors. (2007-12-15). PMC - NIH. [Link]

- Biological Activities of Thiadiazole Derivatives: A Review. [No valid URL available]

-

Structure-activity relationship study of[1][4][8]thiadiazole necroptosis inhibitors. (2007-12-15). PubMed. [Link]

-

A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. ResearchGate. [Link]

-

Thiadiazole derivatives as anticancer agents. (2020-09-02). PMC - NIH. [Link]

-

Synthesis and Biological Activity Evaluation of 1,2,3-Thiadiazole Derivatives as Potential Elicitors with Highly Systemic Acquired Resistance. (2015-01-28). ACS Publications. [Link]

-

Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture. (2025-08-14). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of 1,2,3-thiadiazoles. Organic Chemistry Portal. [Link]

-

Synthesis, Characterization, and Antimicrobial Activity of New 1,2,3-Thiadiazole and 1,2,3-Selenadiazole Derivatives. (2022-09-07). ResearchGate. [Link]

-

Structural investigation, drug likeness scoring and structure activity/property relationships applied on 1,2,3-thiadiazole derivatives, with kinase inhibitors activity. (2025-08-07). ResearchGate. [Link]

-

Thiadiazole derivatives as anticancer agents. Scilit. [Link]

-

(PDF) Thiadiazole derivatives as anticancer agents. ResearchGate. [Link]

-

Synthesis and Biological Activities of 1,2,3-Thiadiazole Derivatives Containing 1,3,4-Thiadiazole Moiety. (2025-08-07). ResearchGate. [Link]

-

Recent Developments in the Chemistry of 1,2,3-Thiadiazoles. (2025-08-10). ResearchGate. [Link]

Sources

- 1. Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update | MDPI [mdpi.com]

- 2. sphinxsai.com [sphinxsai.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiadiazole derivatives as anticancer agents | Scilit [scilit.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship study of [1,2,3]thiadiazole necroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structure–activity relationship study of substituted 1,2,3-thiadiazoles as novel nitrification inhibitors for agriculture - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00930H [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

The Hurd-Mori Synthesis of 1,2,3-Thiadiazoles: A Comprehensive Technical Guide for Drug Discovery and Development Professionals

Introduction: The Enduring Significance of 1,2,3-Thiadiazoles in Modern Chemistry

The 1,2,3-thiadiazole moiety is a privileged heterocyclic scaffold that holds a significant position in the landscape of medicinal chemistry, agrochemicals, and materials science.[1][2] Its unique electronic properties and ability to participate in a variety of chemical transformations have made it a cornerstone for the development of novel bioactive compounds. Derivatives of 1,2,3-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, antifungal, and antitumor properties.[3] Furthermore, they have found applications as plant activators, inducing systemic acquired resistance (SAR) in crops.[4][5]

Among the various synthetic routes to this important heterocycle, the Hurd-Mori synthesis stands out as a classical and highly effective method.[6] This reaction, which involves the cyclization of hydrazone derivatives with thionyl chloride, provides a reliable and versatile pathway to a wide array of substituted 1,2,3-thiadiazoles.[1][6] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the Hurd-Mori synthesis. We will delve into the mechanistic intricacies of the reaction, offer a detailed and validated experimental protocol, explore its substrate scope and limitations, and provide practical insights into reaction optimization and troubleshooting.

The Core of the Transformation: Unraveling the Hurd-Mori Reaction Mechanism

The Hurd-Mori synthesis is fundamentally a [4+1] cycloaddition, where four atoms are contributed by the hydrazone precursor and the sulfur atom is supplied by the thionating agent, typically thionyl chloride (SOCl₂).[1] The reaction proceeds through a series of well-defined steps, each driven by fundamental principles of organic reactivity. A thorough understanding of this mechanism is paramount for predicting reaction outcomes, optimizing conditions, and troubleshooting potential issues.

The generally accepted mechanism involves the following key stages:

-

Activation of the Hydrazone: The reaction is initiated by the electrophilic attack of thionyl chloride on the more nucleophilic nitrogen atom of the hydrazone. This step is crucial as it activates the hydrazone for the subsequent cyclization. The choice of hydrazone precursor is critical; those substituted at the N2-position with an electron-withdrawing group (e.g., acyl, tosyl) generally provide the best yields.[1]

-

Formation of a Chloro-sulfinyl Intermediate: The initial adduct rapidly rearranges to form a chloro-sulfinyl intermediate. This intermediate is highly reactive and poised for intramolecular cyclization.

-

Intramolecular Cyclization: The lone pair of electrons on the adjacent carbon atom attacks the electrophilic sulfur atom, leading to the formation of a five-membered ring. This step is often the rate-determining step of the reaction.

-

Elimination and Aromatization: The cyclized intermediate then undergoes a series of elimination reactions, losing hydrogen chloride and sulfur monoxide (which decomposes to sulfur and sulfur dioxide), to yield the stable, aromatic 1,2,3-thiadiazole ring.

Below is a visual representation of the proposed reaction mechanism:

Caption: A simplified diagram illustrating the key intermediates in the Hurd-Mori synthesis.

From Benchtop to Discovery: A Validated Experimental Protocol

To provide a practical and reproducible methodology, we present a detailed, step-by-step protocol for the synthesis of 4-phenyl-1,2,3-thiadiazole, a common and representative example of the Hurd-Mori reaction.[7] This two-step procedure begins with the formation of the acetophenone semicarbazone, followed by the thionyl chloride-mediated cyclization.

Step 1: Synthesis of Acetophenone Semicarbazone

This initial step prepares the necessary hydrazone precursor for the cyclization reaction.

Materials:

-

Acetophenone

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

-

Add a solution of acetophenone (1.0 equivalent) in ethanol.

-

Reflux the reaction mixture for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).[7]

-

Upon completion, cool the mixture in an ice bath to induce precipitation of the product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain acetophenone semicarbazone as a white solid.

Rationale and Insights:

-

Sodium Acetate: Acts as a base to neutralize the HCl salt of semicarbazide, liberating the free base which is the active nucleophile. It also helps to maintain a suitable pH for the condensation reaction.

-

Ethanol/Water Solvent System: Provides good solubility for the reactants while allowing for easy precipitation of the product upon cooling.

Step 2: Hurd-Mori Cyclization to 4-Phenyl-1,2,3-thiadiazole

This is the core cyclization step that forms the thiadiazole ring.

Materials:

-

Acetophenone semicarbazone

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

Procedure:

-

Caution: Thionyl chloride is a corrosive and moisture-sensitive reagent. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). All glassware must be thoroughly dried.

-

Suspend the acetophenone semicarbazone (1.0 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (2.0-3.0 equivalents) dropwise to the stirred suspension. An exothermic reaction may be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for 12-24 hours. The progress of the reaction should be monitored by TLC.

-

Upon completion, carefully quench the reaction by pouring it into a beaker of crushed ice with vigorous stirring.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield pure 4-phenyl-1,2,3-thiadiazole.

Rationale and Insights:

-

Anhydrous Conditions: Thionyl chloride reacts violently with water. The presence of moisture will consume the reagent and significantly reduce the yield.

-

Slow Addition at Low Temperature: The initial reaction with thionyl chloride can be highly exothermic. Slow, dropwise addition at 0 °C helps to control the reaction temperature and prevent the formation of side products.

-

Dichloromethane as Solvent: DCM is a good aprotic solvent for this reaction as it is inert to the reaction conditions and allows for easy work-up.

-

Aqueous Work-up: The quenching with ice water hydrolyzes any remaining thionyl chloride. The sodium bicarbonate wash neutralizes any acidic byproducts.

Caption: A flowchart outlining the two main stages of the Hurd-Mori synthesis.

Exploring the Boundaries: Substrate Scope and Limitations

The Hurd-Mori synthesis is a versatile reaction that tolerates a wide range of functional groups, making it a valuable tool in drug discovery where diverse molecular architectures are often required.[8] The reaction is particularly well-suited for the synthesis of 4- and 5-substituted 1,2,3-thiadiazoles from readily available ketones and aldehydes.

| Starting Ketone/Aldehyde | Hydrazone Precursor | Product | Yield (%) | Reference |

| Acetophenone | Acetophenone semicarbazone | 4-Phenyl-1,2,3-thiadiazole | 75-90 | [7] |

| Propiophenone | Propiophenone semicarbazone | 4-Methyl-5-phenyl-1,2,3-thiadiazole | 65-80 | [3] |

| Cyclohexanone | Cyclohexanone semicarbazone | 4,5,6,7-Tetrahydrobenzo[d][1][6][8]thiadiazole | 70-85 | [3] |

| 2-Acetylpyridine | 2-Acetylpyridine semicarbazone | 4-(Pyridin-2-yl)-1,2,3-thiadiazole | 60-75 | [8] |

| 4-Methoxyacetophenone | 4-Methoxyacetophenone semicarbazone | 4-(4-Methoxyphenyl)-1,2,3-thiadiazole | 80-92 | [3] |

| 4-Nitroacetophenone | 4-Nitroacetophenone semicarbazone | 4-(4-Nitrophenyl)-1,2,3-thiadiazole | 70-85 | [3] |

| Aliphatic ketones (e.g., 2-butanone) | 2-Butanone semicarbazone | 4,5-Dimethyl-1,2,3-thiadiazole | 50-70 | [1] |

Key Observations and Limitations:

-

Electronic Effects: The success of the Hurd-Mori reaction can be influenced by the electronic nature of the substituents on the starting ketone or aldehyde. Electron-withdrawing groups on the aromatic ring of acetophenone derivatives generally lead to good yields. Conversely, strong electron-donating groups can sometimes result in lower yields due to side reactions.

-

Steric Hindrance: Highly sterically hindered ketones may fail to undergo the reaction or give low yields.

-

Functional Group Compatibility: While the reaction is generally tolerant of many functional groups, substrates with unprotected acidic protons (e.g., carboxylic acids, phenols) or nucleophilic groups (e.g., primary amines) will react with thionyl chloride and are not compatible with the reaction conditions. These functional groups must be protected prior to the Hurd-Mori synthesis.

-

Alternative Hydrazones: While semicarbazones are commonly used, other hydrazone derivatives, such as N-tosylhydrazones, can also be employed and in some cases, may offer advantages in terms of yield and reaction conditions.[9]

Mastering the Reaction: Optimization and Troubleshooting

Even with a well-established protocol, challenges can arise in the laboratory. A proactive approach to optimization and a systematic method for troubleshooting are essential for achieving consistent and high-yielding results.

Optimization Strategies:

-

Stoichiometry of Thionyl Chloride: The amount of thionyl chloride can be a critical parameter. While a 2-3 fold excess is typically used, for less reactive substrates, increasing the stoichiometry may improve the yield. Conversely, for sensitive substrates, a smaller excess may be beneficial to minimize side reactions.

-

Reaction Temperature and Time: The optimal temperature and reaction time can vary depending on the substrate. For sluggish reactions, gentle heating (e.g., refluxing in DCM or 1,2-dichloroethane) may be necessary. However, prolonged heating at high temperatures can lead to decomposition. Careful monitoring by TLC is crucial to determine the optimal reaction time.

-

Solvent Choice: While DCM is a common choice, other aprotic solvents such as chloroform, 1,2-dichloroethane, or dioxane can also be used. The choice of solvent can influence the solubility of the reactants and intermediates, and thus affect the reaction rate and yield.

Troubleshooting Common Issues:

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Product Formation | 1. Incomplete formation of the hydrazone precursor. 2. Presence of moisture in the reaction. 3. Insufficiently reactive hydrazone. 4. Low reaction temperature or insufficient reaction time. | 1. Ensure the hydrazone formation step goes to completion and the precursor is pure. 2. Thoroughly dry all glassware and use anhydrous solvents. 3. Consider using a more activated hydrazone, such as an N-tosylhydrazone. 4. Gradually increase the reaction temperature and/or extend the reaction time, monitoring by TLC. |

| Formation of Multiple Products | 1. Side reactions due to high reaction temperature. 2. Presence of impurities in the starting materials. 3. Alternative cyclization pathways. | 1. Maintain a lower reaction temperature, especially during the addition of thionyl chloride. 2. Purify the starting ketone/aldehyde and hydrazone precursor. 3. Optimize reaction conditions (solvent, temperature) to favor the desired thiadiazole formation. |

| Dark, Tarry Reaction Mixture | 1. Decomposition of starting materials or product. 2. Excessive heating. | 1. Use a lower reaction temperature and monitor the reaction closely. 2. Shorten the reaction time once the starting material is consumed (as determined by TLC). |

Conclusion: A Timeless Synthesis for Modern Challenges

The Hurd-Mori synthesis of 1,2,3-thiadiazoles remains a powerful and relevant tool in the arsenal of the modern medicinal and synthetic chemist. Its operational simplicity, broad substrate scope, and the significant biological activities of its products ensure its continued application in drug discovery and development. By understanding the underlying mechanism, adhering to a well-defined experimental protocol, and employing systematic optimization and troubleshooting strategies, researchers can effectively harness the power of this classic reaction to create novel molecular entities with the potential to address pressing challenges in human health and agriculture.

References

- Hurd, C. D.; Mori, R. I. The Synthesis of 1,2,3-Thiadiazoles. J. Am. Chem. Soc.1955, 77 (20), 5359–5364.

- Kumar, A.; et al. An Efficient Synthesis of Pyrazolyl-1,2,3-thiadiazoles via Hurd–Mori Reaction. J. Heterocycl. Chem.2019, 56, 2163-2169.

- Bakulev, V. A.; Dehaen, W. The Chemistry of 1,2,3-Thiadiazoles. John Wiley & Sons, 2004.

-

Stanetty, P.; Turner, M.; Mihovilovic, M. D. Synthesis of Pyrrolo[2,3-d][1][6][8]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N-Protecting Group on the Cyclization. Molecules2005 , 10, 367-375.

-

Organic Chemistry Portal. Synthesis of 1,2,3-thiadiazoles. [Link]

- MDPI.

- Hosny, M. A.; El-Sayed, T. H.; El-Sawi, E. A. A New Type of Synthesis of 1,2,3-Thiadiazole and 1,2,3-Diazaphosphole Derivatives Via-Hurd-Mori Cyclization. E-Journal of Chemistry2012, 9(3), 1276-1287.

- Chen, J.; Jiang, Y.; Yu, J.-T.; Cheng, J. A Facile and Practical TBAI-Catalyzed Reaction of N-Tosylhydrazones with Sulfur for the Synthesis of 1,2,3-Thiadiazoles. J. Org. Chem.2016, 81, 271-275.

- Stanetty, P.; Kremslehner, M.; Müllner, M. Application of the Hurd-Mori-Reaction for the Synthesis of Tricyclic Anellated 1,2,3-Thiadiazoles. J. Heterocycl. Chem.1996, 33, 1759-1763.

- Du, Z.; et al. Synthesis and evaluation of 1,2,3-thiadiazole derivatives as potential plant activators. Pest Manag. Sci.2010, 66, 647-652.

Sources

- 1. download.e-bookshelf.de [download.e-bookshelf.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Pyrrolo[2,3-d][1,2,3]thiadiazole-6-carboxylates via the Hurd-Mori Reaction. Investigating the Effect of the N‑Protecting Group on the Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1,2,3-Thiadiazole synthesis [organic-chemistry.org]

The Rising Potential of Thiadiazoles in Oncology: A Technical Guide to Mechanisms of Action in Cancer Cells

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, the five-membered heterocyclic ring, thiadiazole, has emerged as a particularly promising pharmacophore.[1] Its derivatives have demonstrated significant cytotoxic and antiproliferative activities across a wide spectrum of cancer cell lines.[2][3] The mesoionic character of the thiadiazole ring allows its compounds to readily cross cellular membranes and interact with a variety of biological targets, a feature that contributes to their broad spectrum of activity.[4][5][6] This technical guide provides a comprehensive overview of the multifaceted mechanisms of action of thiadiazole compounds in cancer cells, supported by field-proven experimental insights and methodologies.

Chapter 1: Induction of Apoptosis: The Controlled Demolition of Cancer Cells

A primary mechanism by which thiadiazole compounds eliminate cancer cells is through the induction of apoptosis, or programmed cell death.[2][6] Unlike necrosis, which is a chaotic and inflammatory process, apoptosis is a highly regulated cellular suicide program essential for tissue homeostasis. Cancer cells often develop mechanisms to evade apoptosis, leading to their uncontrolled growth.[2] Thiadiazole derivatives can effectively reactivate this dormant pathway.

Core Mechanism: The Bax/Bcl-2 Balance and Caspase Cascade

Studies have shown that certain 1,3,4-thiadiazole derivatives trigger the intrinsic apoptotic pathway by modulating the expression of key regulatory proteins within the Bcl-2 family.[5] Specifically, they can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[7] This event initiates the formation of the apoptosome, which in turn activates a cascade of cysteine-aspartic proteases known as caspases. The activation of initiator caspases (like caspase-9) and executioner caspases (like caspases-6 and -7) leads to the systematic dismantling of the cell, culminating in its death.[5]

Caption: Intrinsic apoptotic pathway induced by thiadiazole compounds.

Experimental Protocol: Apoptosis Assessment via Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol provides a reliable method to quantify apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Step-by-Step Methodology:

-

Cell Seeding and Treatment: Seed cancer cells (e.g., A549, MCF-7) in 6-well plates at a density of 2 x 10⁵ cells/well. Allow them to adhere overnight. Treat the cells with the thiadiazole compound at various concentrations (e.g., 0.5x, 1x, and 2x IC₅₀) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Gently aspirate the culture medium. Wash cells once with ice-cold Phosphate-Buffered Saline (PBS). Detach the cells using a gentle, non-enzymatic cell dissociation solution or trypsin. Collect all cells, including those floating in the medium, by centrifugation at 300 x g for 5 minutes.

-

Staining: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Annexin-binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: After incubation, add 400 µL of 1X Annexin-binding buffer to each tube. Analyze the samples immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

-

Chapter 2: Disruption of the Cell Cycle: Halting Uncontrolled Proliferation

Cancer is characterized by uncontrolled cell division. The cell cycle is a tightly regulated process with checkpoints that ensure genomic integrity before proceeding to the next phase. Many thiadiazole derivatives exhibit their anticancer effects by inducing cell cycle arrest, thereby preventing cancer cells from replicating.[1][8]

Core Mechanism: Checkpoint Enforcement

Thiadiazole compounds have been shown to arrest the cell cycle at various phases, most commonly the G2/M or G1/S transitions.[8][9]

-

G2/M Arrest: Some compounds prevent cells from entering mitosis. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and their associated cyclins, which are master regulators of the cell cycle. For instance, a derivative can induce G2/M phase arrest in breast cancer cells.[5][9]

-

S-Phase Arrest: Other derivatives can halt the cell cycle during the DNA synthesis (S) phase, as observed in colorectal cancer cells treated with a triazolo-thiadiazole compound.[10]

-

G1/S Arrest: Certain thiadiazoles can also block the transition from the G1 to the S phase in glioma cells, preventing the initiation of DNA replication.[8]

This arrest provides the cell time to repair DNA damage, but if the damage is too severe—or if the arrest is prolonged—it can trigger apoptosis.

Caption: Thiadiazole-induced cell cycle arrest at G1/S and G2/M checkpoints.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Principle: This protocol quantifies the distribution of cells in different phases of the cell cycle based on their DNA content. PI stoichiometrically binds to DNA, so cells in G2/M (with twice the DNA content) will have approximately double the fluorescence intensity of cells in G0/G1. Cells in the S phase will have intermediate fluorescence.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed and treat cells with the thiadiazole compound as described in the apoptosis protocol.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS and centrifuge at 300 x g for 5 minutes.

-

Fixation: Discard the supernatant. Resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells at 500 x g for 10 minutes. Decant the ethanol carefully. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution (containing PI and RNase A to prevent staining of double-stranded RNA).

-

Incubation: Incubate the tubes in the dark at 37°C for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 cells per sample. Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Chapter 3: Inhibition of Key Oncogenic Signaling Pathways

The anticancer activity of thiadiazoles is often linked to their ability to inhibit specific enzymes and signaling pathways that are hyperactive in cancer cells.[2] This targeted approach can offer greater selectivity and reduced toxicity compared to conventional chemotherapy.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell proliferation, growth, survival, and metabolism. Its aberrant activation is a common feature in many cancers.[11] Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of this pathway.[7][12]

Mechanism of Inhibition: Certain thiadiazole-linked honokiol derivatives have been shown to suppress the PI3K/Akt/mTOR pathway, leading to the induction of cytotoxic autophagy in cancer cells.[12] Molecular docking studies suggest these compounds can bind directly to the active site of PI3Kα.[12] By inhibiting PI3K, these compounds prevent the phosphorylation and subsequent activation of Akt. Downstream, this leads to the deactivation of mTOR, a key protein kinase that promotes cell growth and proliferation.[11][12]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiadiazole compounds.

Anti-Angiogenesis via VEGFR-2 Inhibition

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, as it supplies tumors with oxygen and nutrients.[5] Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of this process.[9][13]

Mechanism of Inhibition: Thiadiazole derivatives have been developed as potent inhibitors of VEGFR-2.[9] By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds block its phosphorylation and downstream signaling.[13] This inhibition prevents endothelial cell proliferation and migration, ultimately suppressing the formation of new blood vessels and starving the tumor.[5][14] Some compounds have demonstrated stronger VEGFR-2 inhibition than the reference drug Sorafenib.[9]

Experimental Protocol: In Vitro Tube Formation Assay

Principle: This assay assesses the ability of endothelial cells (like HUVECs) to form capillary-like structures (tubes) when cultured on a basement membrane extract (Matrigel). It serves as a robust in vitro model for angiogenesis.

Step-by-Step Methodology:

-